10-Hydroxywarfarin is a major human metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , ] It is formed primarily through the oxidative metabolism of the R-enantiomer of warfarin by the cytochrome P450 enzyme CYP3A4. [, , , , , , , ] This metabolite exists as four stereoisomers due to the presence of two chiral centers in its structure. [, , ] 10-Hydroxywarfarin plays a significant role in scientific research, particularly in studies investigating warfarin metabolism, drug interactions, and the characterization of cytochrome P450 enzymes. [, , , , , , , , , , ]
10-Hydroxywarfarin can be synthesized chemically, starting from racemic warfarin. [] A three-step synthesis process yields a diastereomerically pure form of the metabolite. [] While the specific details of the synthesis are not elaborated upon in the provided abstracts, the synthesis process involves establishing the relative configuration of the product through conversion to a cyclic derivative, followed by NMR and X-ray diffraction analysis. [] Absolute stereochemistry is determined by enzymatic conversion of pure warfarin enantiomers to a 10-hydroxy metabolite with a known relative configuration. []
10-Hydroxywarfarin is a derivative of 4-hydroxycoumarin with a hydroxyl group substituted at the 10-position. [, , , ] The presence of two chiral centers in the molecule, at positions 9 and 10, results in four possible stereoisomers. [, , ] The structure of 10-hydroxywarfarin is similar to warfarin, with the key difference being the additional hydroxyl group. [] This structural similarity contributes to its ability to interact with enzymes involved in warfarin metabolism. []
10-Hydroxywarfarin is known to competitively inhibit the cytochrome P450 enzyme CYP2C9. [, ] This enzyme is primarily responsible for metabolizing S-warfarin, the more potent enantiomer of the drug. [, , , , , ] The inhibition of CYP2C9 by 10-hydroxywarfarin can potentially lead to increased levels of S-warfarin in the body. [, , , ]
This inhibitory effect is attributed to the structural similarity between 10-hydroxywarfarin and S-warfarin, allowing it to bind to the active site of CYP2C9 and compete with S-warfarin for metabolism. [, ] Studies have shown that 10-hydroxywarfarin exhibits a higher affinity for CYP2C9 compared to S-warfarin, making it a potent inhibitor. [, ]
10-Hydroxywarfarin is highly bound to human plasma proteins, with an unbound fraction of approximately 0.98%. [] This high plasma protein binding contributes to its prolonged half-life in circulation. [] The pKa value of 10-hydroxywarfarin is 5.95, making it slightly less acidic than warfarin (pKa = 4.99). [, ] The presence of an intramolecular double hydrogen bond (OH⋯OH⋯O) in 10-hydroxywarfarin influences its acidity and thermodynamic properties. [] This double bridge reduces the molecule's flexibility compared to warfarin, leading to a greater increase in heat capacity and enthalpy upon dissociation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: